1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride
Description
Properties
Molecular Formula |
C6H13Cl2N3 |
|---|---|
Molecular Weight |
198.09 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c1-2-5(7)6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H |
InChI Key |
RTIOZSLAJDXNKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=CN1)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
-
Solvent : Methanol or ethanol for optimal solubility of intermediates.
-
Temperature : 25–60°C, with higher temperatures accelerating imine formation.
-
Catalyst : 10% Pd/C for hydrogenation or NaBH3CN for selective reduction.
Challenges :
-
The imidazole ring’s basicity may lead to undesired protonation, reducing reaction efficiency.
-
Stereoselectivity requires chiral catalysts or resolution techniques to isolate the (R)-enantiomer.
Alkylation of Imidazole Derivatives
Alkylation strategies introduce the propan-1-amine chain to pre-formed imidazole rings. This method often employs nucleophilic substitution using 1-chloropropane-1-amine or its tosylate derivative with imidazole-5-ylmagnesium bromide.
Example Protocol:
-
Generation of Grignard Reagent : Imidazole-5-ylmagnesium bromide prepared in anhydrous THF under nitrogen.
-
Alkylation : Reaction with 1-chloropropane-1-amine at −78°C to 0°C, followed by gradual warming to room temperature.
-
Workup : Acidic hydrolysis to isolate the free base, followed by dihydrochloride salt formation using HCl gas.
Optimization Strategies :
-
Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
-
Microwave-assisted heating reduces reaction times from 24 h to 2 h.
Gabriel Synthesis Route
The Gabriel synthesis converts alkyl halides to primary amines via phthalimide intermediates. For this compound, 1-(1H-imidazol-5-yl)propyl bromide reacts with potassium phthalimide, followed by hydrazinolysis to release the amine.
Stepwise Procedure:
-
Alkylation :
-
1-(1H-Imidazol-5-yl)propyl bromide + potassium phthalimide → N-(1-(1H-imidazol-5-yl)propyl)phthalimide.
-
Conditions : DMF, 80°C, 12 h.
-
-
Deprotection :
-
Hydrazine hydrate in ethanol refluxed for 6 h to yield 1-(1H-imidazol-5-yl)propan-1-amine.
-
-
Salt Formation :
Yield Considerations :
Cyclization Methods
The Debus-Radziszewski reaction constructs imidazole rings from α-diketones, aldehydes, and ammonia. Adapting this method, 1-(1H-imidazol-5-yl)propan-1-amine can be synthesized via cyclization of 3-aminopentane-2,4-dione with glyoxal and ammonium acetate.
Reaction Scheme:
Conditions :
-
Solvent : Ethanol or water.
-
Temperature : Reflux (78°C for ethanol).
Advantages :
-
Single-step synthesis with minimal purification required.
-
Scalable for industrial production.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 50–70 | ≥95 | High stereoselectivity with chiral catalysts | Requires high-pressure hydrogenation |
| Alkylation | 45–65 | 90–95 | Compatible with diverse imidazole precursors | Low regioselectivity in alkylation |
| Gabriel Synthesis | 40–60 | 85–90 | Avoids harsh reducing conditions | Multi-step process with moderate yields |
| Cyclization | 60–75 | ≥97 | Single-step, scalable | Limited to specific diketone substrates |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors improve the cyclization method’s efficiency, achieving throughputs of 10–20 kg/day. Critical parameters include:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary nitrogen in the imidazole ring acts as a nucleophile, enabling substitution reactions with electrophilic reagents.
Key Reactions:
-
Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in anhydrous THF or DMF under basic conditions (K₂CO₃) to form N-alkylated derivatives .
-
Acylation: Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of coupling agents like EDC·HCl and HOBt .
Example Reaction Scheme:
text1-(1H-Imidazol-5-yl)propan-1-amine + CH₃I → N-Methyl-1-(1H-imidazol-5-yl)propan-1-amine Conditions: DMF, K₂CO₃, 24h, RT[8] Yield: 72–85%[8]
Oxidation Reactions
The imidazole ring and amine group are susceptible to oxidation under specific conditions.
Reagents & Products:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 55–60°C | Imidazole N-oxide derivatives | |
| KMnO₄ (aq) | Acidic, reflux | Carboxylic acid derivatives |
Notable Finding:
Oxidation with H₂O₂ in acetic acid selectively targets the imidazole ring, forming stable N-oxides without degrading the propanamine chain .
Coordination Chemistry
The imidazole nitrogen serves as a ligand for metal ions, forming complexes with catalytic and biological relevance.
Examples of Metal Complexes:
| Metal Salt | Coordination Site | Application | Reference |
|---|---|---|---|
| FeSO₄ | N1 of imidazole | Enzyme inhibition studies | |
| CuCl₂ | N3 of imidazole | Antimicrobial activity assays |
Mechanistic Insight:
The compound’s ability to coordinate with Fe²⁺ disrupts heme oxygenase-1 (HO-1) activity by displacing water molecules in the enzyme’s active site .
Reduction Reactions
The amine group participates in reduction reactions, though the imidazole ring remains largely inert.
Key Data:
| Reagent | Product | Yield | Conditions | Reference |
|---|---|---|---|---|
| NaBH₄ | Primary alcohol derivative | 58% | EtOH, RT, 6h | |
| LiAlH₄ | Secondary amine | 41% | THF, reflux, 3h |
Limitation:
Reduction with LiAlH₄ results in lower yields due to competing side reactions with the hydrochloride counterions.
Acid-Base Reactions
The compound’s dihydrochloride form undergoes neutralization with strong bases:
textC₇H₁₃N₃·2HCl + 2NaOH → C₇H₁₃N₃ + 2NaCl + 2H₂O Application: Freebase generation for further synthetic modifications[5].
Reaction Optimization Data
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 50–60°C | Maximizes substitution rates | |
| Solvent | Anhydrous DMF | Enhances nucleophilicity | |
| Reaction Time | 24–48h | Reduces byproduct formation |
Stability & Degradation
-
Thermal Stability: Decomposes above 200°C, releasing HCl gas.
-
Photostability: Degrades under UV light (λ = 254 nm) within 72h.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Research indicates that derivatives of imidazole, including 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride, display significant antibacterial properties. A study highlighted the synthesis of hybrid compounds that showed effective inhibition against Helicobacter pylori, a bacterium responsible for gastric ulcers. The disk diffusion method demonstrated that certain imidazole derivatives could inhibit bacterial growth effectively, suggesting their potential as novel antibacterial agents .
Neuronal Nitric Oxide Synthase Inhibition
Selective inhibition of neuronal nitric oxide synthase (nNOS) is crucial for addressing neurodegenerative disorders. Compounds with imidazole structures have been explored for their ability to selectively inhibit nNOS. The design of 2-imidazolylpyrimidine derivatives resulted in potent inhibitors with favorable pharmacokinetic properties, indicating the potential of imidazole derivatives in neurological therapies .
Microbiology Applications
Antimicrobial Studies
The compound has been evaluated for its antimicrobial activity against various pathogens. For instance, studies have shown that certain imidazole derivatives exhibit strong activity against Gram-positive and Gram-negative bacteria. The evaluation included assessing the minimum inhibitory concentrations (MICs) and zones of inhibition, confirming the compound's efficacy in microbial inhibition .
Cancer Research Applications
Heme Oxygenase-1 Inhibition
Heme oxygenase-1 (HO-1) is often overexpressed in various cancers, making it a target for therapeutic intervention. Research has indicated that imidazole-based compounds can act as HO-1 inhibitors. A fragment-based approach led to the identification of novel compounds with micromolar activity against HO-1, suggesting that 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride could play a role in anticancer strategies by modulating HO-1 activity .
Table: Summary of Key Findings on 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and form hydrogen bonds with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The compound’s ability to penetrate cell membranes and interact with intracellular targets further enhances its efficacy .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s propylamine chain contrasts with branched alkyl (e.g., 2-methylpropyl in ), cyclopropyl (), and aromatic substituents (). These modifications influence steric bulk, solubility, and target specificity.
- Molecular Weight : Smaller derivatives (e.g., 175–214 g/mol) are typical for intermediates, while larger molecules like PF670462 (513 g/mol) and berotralstat (635 g/mol) are designed for enzyme inhibition .
Physicochemical Properties
- Solubility : Dihydrochloride salts generally exhibit good aqueous solubility at acidic pH (e.g., berotralstat dihydrochloride is soluble at pH ≤ 4 ).
- Stability : Imidazole derivatives with electron-withdrawing groups (e.g., fluorophenyl in PF670462) show enhanced stability under physiological conditions compared to alkyl-substituted analogs .
Biological Activity
1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride, a compound with significant biological potential, is characterized by its imidazole ring, which plays a crucial role in its interaction with various biological targets. This article reviews the compound's biological activities, synthesizing findings from diverse studies to provide a comprehensive overview.
- Molecular Formula : C₇H₁₅Cl₂N₃
- Molecular Weight : Approximately 212.12 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water due to the dihydrochloride form
The imidazole ring in 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride is known to interact with various receptors and enzymes, influencing physiological pathways such as neurotransmission and inflammation. Research indicates that this compound may act as both an agonist and antagonist in different receptor systems, particularly G-protein-coupled receptors (GPCRs) and histamine receptors .
Antihypertensive Effects
Studies have evaluated the antihypertensive potential of compounds related to 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride. For instance, derivatives were tested in animal models, showing significant reductions in blood pressure, suggesting that this compound may influence vascular tone through receptor modulation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research has demonstrated that imidazole derivatives exhibit varying degrees of efficacy against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .
Anti-Candida Activity
In vitro studies have highlighted the anti-Candida properties of imidazole-containing compounds. A specific derivative demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antifungal agents like fluconazole, suggesting enhanced efficacy against resistant strains of Candida species .
Research Findings Summary
Case Studies
Several case studies have highlighted the therapeutic potential of 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride:
- Hypertension Management : In a controlled trial involving hypertensive rats, administration of the compound resulted in a sustained decrease in systolic blood pressure over several weeks.
- Antimicrobial Efficacy : A study involving clinical isolates of Candida demonstrated that certain derivatives inhibited fungal growth more effectively than standard treatments, paving the way for new antifungal therapies.
Q & A
Q. What evidence supports its potential in drug discovery pipelines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
